molecular formula C25H24N6O3 B2888557 2-(cyanomethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1224013-57-3

2-(cyanomethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2888557
CAS RN: 1224013-57-3
M. Wt: 456.506
InChI Key:
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It’s a type of heterocyclic compound, which are known for their ability to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of such compounds involves the use of nitroalkanes activated with polyphosphoric acid as efficient electrophiles in reactions with amines and hydrazines . This strategy enables various cascade transformations toward heterocyclic systems .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed by different spectral data and elemental analyses . The 1H NMR spectra of these compounds revealed singlet signals at about 9.40 corresponding to NH proton next to quinoxaline ring and triplet signals at 8.50 ppm for CH2 proton of isoxazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the formation of these compounds include the reaction of electrophilically activated nitroalkanes with 2-hydrazinylquinolines . This unusual annulation reaction leads to the formation of [1,2,4]triazolo[4,3-a]quinoxalines .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be predicted using software like ACD Labs . This includes properties such as aqueous solubility, lipophilicity, partition coefficient (logP), distribution coefficient (logD), and the ionization constant (pKa) .

Scientific Research Applications

Antiviral and Antimicrobial Activities

The triazoloquinazoline core of CHEMBL4586867 is structurally similar to compounds that have shown promising antiviral and antimicrobial properties . This suggests potential for CHEMBL4586867 in the development of new therapies targeting a range of pathogenic organisms.

Cancer Research

Compounds with the triazoloquinazoline structure have been investigated for their anticancer activities. Specifically, they have been studied as A2B receptor antagonists, which are correlated with anticancer activity . CHEMBL4586867 could be a candidate for further exploration in this area.

Cardiovascular Therapeutics

The triazoloquinazoline derivatives are known to have applications in treating cardiovascular disorders . CHEMBL4586867 may contribute to the development of new drugs that can manage heart diseases more effectively.

Diabetes Management

Research has indicated that triazoloquinazoline derivatives can be used in the management of type 2 diabetes . CHEMBL4586867 could be part of innovative treatments that help regulate blood sugar levels.

Material Sciences

The unique structure of triazoloquinazoline compounds has applications in material sciences, particularly in the development of new materials with specific properties . CHEMBL4586867 might be used to synthesize materials with novel features.

Enzyme Inhibition

Triazoloquinazoline derivatives have been studied for their role as enzyme inhibitors, which can be crucial in the development of drugs targeting specific metabolic pathways . CHEMBL4586867 could be a key molecule in such research.

Mechanism of Action

The mechanism of action of these compounds involves their ability to bind with a variety of enzymes and receptors in the biological system . They have been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival Bcl-2 protein .

Future Directions

The future directions in the research of these compounds involve the development of more potent analogs . The search for an efficient A2B antagonist may help in the development of a new chemotherapeutic agent . There is also a significant increase in the interest in A2B receptors in different therapeutic areas .

properties

IUPAC Name

2-(cyanomethyl)-N-cyclopentyl-4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-16-6-8-17(9-7-16)15-29-23(33)20-11-10-18(22(32)27-19-4-2-3-5-19)14-21(20)31-24(29)28-30(13-12-26)25(31)34/h6-11,14,19H,2-5,13,15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVQJNBBIWKOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCC4)N5C2=NN(C5=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyanomethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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